molecular formula C7H8OS B1360266 2-Mercaptobenzyl alcohol CAS No. 4521-31-7

2-Mercaptobenzyl alcohol

Cat. No. B1360266
CAS RN: 4521-31-7
M. Wt: 140.2 g/mol
InChI Key: FYWFCRHZXORPFH-UHFFFAOYSA-N
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Description

2-Mercaptobenzyl alcohol (CAS Number: 4521-31-7) is an organic compound with the linear formula HSC6H4CH2OH . It is also known as α-Mercaptotoluene . This compound belongs to the class of thiols and contains a benzyl group attached to a thiol functional group. It is a colorless to pale yellow solid with a melting point of approximately 31-32°C .


Synthesis Analysis

The synthesis of 2-Mercaptobenzyl alcohol can be achieved through various methods, including the reduction of 2-(Methylthio)benzaldehyde or 2-(Methylthio)benzoic acid . These precursors are converted to the desired product by introducing a hydroxyl group at the benzyl position .


Molecular Structure Analysis

The molecular structure of 2-Mercaptobenzyl alcohol consists of a benzene ring with a thiol group (-SH) attached to the benzyl carbon. The chemical formula is C7H8OS , and the molecular weight is approximately 140.20 g/mol .


Chemical Reactions Analysis

2-Mercaptobenzyl alcohol can participate in various chemical reactions, including oxidation, esterification, and substitution reactions. For example, it can be oxidized to form the corresponding sulfonic acid or esterified to produce esters .


Physical And Chemical Properties Analysis

  • Odor : Characteristic thiol odor

Scientific Research Applications

Synthesis and Antiproliferative Activity

2-Mercaptobenzyl alcohol has been utilized in the Michael addition reactions with carbohydrate-derived nitroalkenes, leading to the synthesis of chiral 3-nitro-2H-thiochromenes. These compounds demonstrated significant antioxidant and antiproliferative activities against human solid tumor cell lines, highlighting their potential in cancer research (Luque-Agudo et al., 2017).

Polymer Modification

2-Mercaptobenzyl alcohol has been used in the synthesis of adjustable poly(vinyl chloride) networks. This process involves reacting poly(vinyl chloride) with the thiol group of 2-mercaptobenzyl alcohol, leading to modified PVC with free hydroxy groups. This modification allows for the partial crosslinking of polymer chains, demonstrating its utility in material science (Reinecke, Hidalgo, & Mijangos, 1996).

Chemodivergent Reactions in Organic Synthesis

2-Mercaptobenzyl alcohol participates in Brønsted acid-catalyzed chemodivergent reactions with 3-alkyl-2-vinylindoles and styrenes. These reactions are efficient methods for constructing benzoxathiepine scaffolds and synthesizing β-hydroxy sulfides, important in the field of organic chemistry (Zhao et al., 2016).

Applications in Polymer Science

The synthesis of self-immolative polymers containing 2-mercaptobenzyl alcohol spacers has been reported. These polymers demonstrate rapid depolymerization rates, which are important in developing new polymer backbones for applications requiring quick material breakdown (Chen, McBride, & Gillies, 2012).

Native Chemical Ligation in Peptide Synthesis

2-Mercaptobenzyl alcohol has been used in native chemical ligation processes, a method for synthesizing peptides. It facilitates amide bond formation under mild aqueous conditions, highlighting its role in peptide chemistry (Offer & Dawson, 2000).

Environmental Applications

2-Mercaptobenzyl alcohol has been studied for its role in the preparation of adsorbents for the removal of uranium(VI) and thorium(IV) from aqueous solutions. This application is critical in environmental remediation and nuclear waste management (Abbasizadeh, Keshtkar, & Mousavian, 2013)

Safety And Hazards

  • Personal Protective Equipment : Use a dust mask (type N95), eyeshields, and gloves when handling .

properties

IUPAC Name

(2-sulfanylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c8-5-6-3-1-2-4-7(6)9/h1-4,8-9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWFCRHZXORPFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196436
Record name o-Mercaptobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercaptobenzyl alcohol

CAS RN

4521-31-7
Record name 2-Mercaptobenzenemethanol
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URL https://commonchemistry.cas.org/detail?cas_rn=4521-31-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Mercaptobenzyl alcohol
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Record name o-Mercaptobenzyl alcohol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Mercaptobenzyl alcoho
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
H Reinecke, M Hidalgo… - Macromolecular rapid …, 1996 - Wiley Online Library
… In the following we present the synthetic routes to obtain 2-mercaptobenzyl alcohol and 4-mercaptobenzyl alcohol starting from inexpensive and commercially available raw materials. …
Number of citations: 12 onlinelibrary.wiley.com
V Luque-Agudo, J Albarrán-Velo… - New Journal of …, 2017 - pubs.rsc.org
… nitroalkenes with ethyl thioglycolate and 2-mercaptobenzyl alcohol were studied. Reactions … Furthermore, compounds resulting from the addition with 2-mercaptobenzyl alcohol were …
Number of citations: 9 pubs.rsc.org
S Javanshir, M Heravi - academia.edu
… Reduction of 2-mercaptobenzoic acid (2) with lithium aluminum hydride in dry THF according to the procedure of Arnoldi and Carughi3 results in 2-mercaptobenzyl alcohol (3) in 96% …
Number of citations: 0 www.academia.edu
R Fandos, A Otero, A Rodríguez, P Terreros, G Aullón… - 2009 - Wiley Online Library
… Now we extend our studies to ligands such as deprotonated 2-mercaptobenzyl alcohol with the aim of studying the influence of changing the oxygen atoms of the most-hindered …
R Hekmatshoar, S Javanshir… - Journal of Chemical …, 2007 - journals.sagepub.com
… Reduction of 2-mercaptobenzoic acid (2) with lithium aluminum hydride in dry THF according to the procedure of Arnoldi and Carughi3 results in 2-mercaptobenzyl alcohol (3) in 96% …
Number of citations: 12 journals.sagepub.com
M Hidalgo, H Reinecke, C Mijangos - Polymer, 1999 - Elsevier
… In a preliminary study, we reported the synthesis of two reagents, 2-mercaptobenzyl alcohol and 4-mercaptobenzyl alcohol, and their potential application in the production of …
Number of citations: 22 www.sciencedirect.com
K Peariso, ME Helton, EN Duesler, SE Shadle… - Inorganic …, 2007 - ACS Publications
… we report the synthesis, crystallographic, and electronic structural characterization of Tp*MoO(mba) (where Tp* = (3,5-dimethyltrispyrazol-1-yl)borate; mba = 2-mercaptobenzyl alcohol), …
Number of citations: 29 pubs.acs.org
K Nakamura, H Mori, T Kawakami, H Hojo… - International Journal of …, 2007 - Springer
… To a solution of 2-mercaptobenzyl alcohol (7) (2.00 g, 14.3 mmol) in CHCl 3 (100 mL), triphenylmethyl alcohol (4.46 g, 17.1 mmol) and TFA (2.20 mL, 29.6 mmol) were added. The …
Number of citations: 39 link.springer.com
S Ohashi, E Rachita, S Baxley, J Zhou… - Polymer …, 2021 - pubs.rsc.org
… The solvent was evaporated under vacuum to give 2-mercaptobenzyl alcohol (8.90 g, 64%) … g) was gradually added to a solution of 2-mercaptobenzyl alcohol (4.00 g. 28.5 mmol) in dry …
Number of citations: 17 pubs.rsc.org
B Jing, V Janout, SL Regen - Bioconjugate chemistry, 2003 - ACS Publications
… A solution of 1.4 g (9.99 mmol) of 2-mercaptobenzyl alcohol in 20 mL of dichloromethane was added, dropwise, to a cooled (0 C) solution prepared from 1 mL (10.98 mmol) of …
Number of citations: 28 pubs.acs.org

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